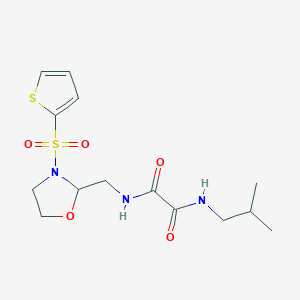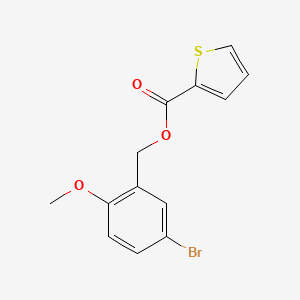
5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-methoxybenzyl 2-thiophenecarboxylate is a chemical compound with the molecular formula C13H11BrO3S . It has a molecular weight of 327.2 and is typically in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11BrO3S/c1-16-11-5-4-10(14)7-9(11)8-17-13(15)12-3-2-6-18-12/h2-7H,8H2,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 and a boiling point of 418.9±35.0 °C at 760 mmHg . The compound is typically in solid form .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibitory Properties
Bromophenol derivatives, including natural products, have been studied for their carbonic anhydrase inhibitory properties. These compounds exhibit promising inhibitory activities against human carbonic anhydrase isozymes, which are valuable targets for treating conditions such as glaucoma, epilepsy, gastric and duodenal ulcers, neurological disorders, and osteoporosis. Studies have synthesized and tested various derivatives, showing some compounds with effective inhibitory activity that could lead to novel drug candidates (Balaydın et al., 2012).
Photodynamic Therapy for Cancer
Novel zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base have been synthesized and characterized for their potential in photodynamic therapy (PDT) applications. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photosensitizers used in cancer treatment. This suggests their remarkable potential as Type II photosensitizers in PDT, a promising approach for cancer therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antioxidant Activity
The marine red alga Rhodomela confervoides has been found to be an excellent source of natural antioxidants. Isolation and characterization of bromophenols from this alga revealed compounds with potent antioxidant activities, stronger than or comparable to commercial antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. These findings highlight the potential of including antioxidant-rich algal components in food to prevent oxidative deterioration (Li et al., 2011).
Corrosion Inhibition
Thiophene derivatives have been investigated for their corrosion inhibition effects on mild steel in acidic solutions. Experimental and quantum studies show that these compounds exhibit high inhibition efficiency, acting as mixed inhibitors. This research contributes to understanding the mechanism of corrosion inhibition and the potential application of thiophene derivatives in protecting metals against corrosion (Yadav et al., 2014).
Safety and Hazards
Propriétés
IUPAC Name |
(5-bromo-2-methoxyphenyl)methyl thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3S/c1-16-11-5-4-10(14)7-9(11)8-17-13(15)12-3-2-6-18-12/h2-7H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYOHOPFYJPIICI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)COC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

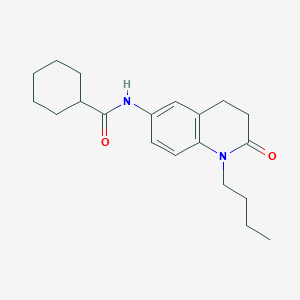
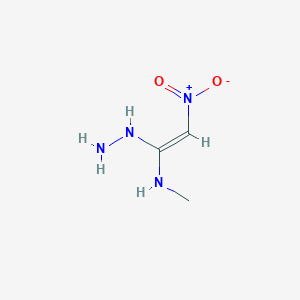
![N-(3-methoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2754507.png)
![[2-(2-Benzoylhydrazinyl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2754508.png)


![methyl 4-[(E)-2-nitroethenyl]benzoate](/img/structure/B2754513.png)
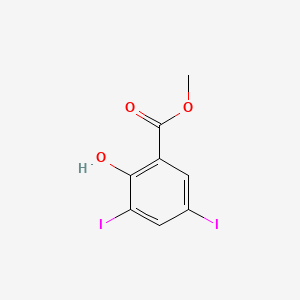
![N-cyclopropyl-1-{4-[(2-methoxybenzoyl)amino]benzoyl}prolinamide](/img/structure/B2754516.png)

![2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2754518.png)
![[(3Ar,6aS)-3a-(aminomethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methanol](/img/structure/B2754519.png)
![N-(5-(4-methoxybenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2754525.png)
